4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol
Overview
Description
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the cyclization of a benzylamine derivative with an aldehyde under acidic conditions.
Phenol Functionalization: The phenol group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the tetrahydroisoquinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and tetrahydroisoquinoline moieties.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Tetrahydroisoquinoline derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects . This makes this compound a candidate for drug development and biomedical research.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol involves its interaction with various molecular targets and pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to various biological effects . The ethoxyphenol moiety can also contribute to the compound’s activity by interacting with cellular proteins and affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with methoxy groups instead of ethoxy groups.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents.
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with ethoxy groups but lacking the phenol moiety.
Uniqueness
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol is unique due to the presence of both ethoxy and phenol functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-4-24-18-12-15(7-8-17(18)23)21-16-13-20(26-6-3)19(25-5-2)11-14(16)9-10-22-21/h7-8,11-13,21-23H,4-6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDCQRQYBZISA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)O)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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